Lipophilicity (XLogP3) Superiority Over Des-Trifluoroethyl and N-Ethyl Analogs
The target compound exhibits a computed XLogP3-AA of 2.6, which is 1.5 log units higher than the des-trifluoroethyl analog 1-[(6-bromopyridin-3-yl)methyl]piperazine (XLogP3-AA = 1.1) and 0.7 log units higher than the N-ethyl analog 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine (XLogP3-AA = 1.9) . This difference corresponds to a roughly 30-fold increase in theoretical octanol-water partition coefficient relative to the des-trifluoroethyl comparator, consistent with the well-established lipophilicity-enhancing effect of the trifluoromethyl group .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | Des-trifluoroethyl analog (CAS 1256785-25-7): XLogP3-AA = 1.1; N-Ethyl analog (CAS 1231930-25-8): XLogP3-AA = 1.9 |
| Quantified Difference | ΔXLogP3 = +1.5 vs des-trifluoroethyl; +0.7 vs N-ethyl |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity generally correlates with improved passive membrane permeability, an essential parameter for intracellular target engagement and CNS drug discovery.
- [1] PubChem Compound Summary for CID 71636301, 1-[(6-Bromopyridin-3-yl)methyl]piperazine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 86642886, 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. National Center for Biotechnology Information (2026). View Source
- [3] Müller, K., Faeh, C. & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science 317, 1881–1886 (2007). View Source
